molecular formula C13H16BrNO B1526283 (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole CAS No. 1305322-94-4

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Katalognummer: B1526283
CAS-Nummer: 1305322-94-4
Molekulargewicht: 282.18 g/mol
InChI-Schlüssel: JLWQQWPXJJGMSW-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a chiral oxazoline derivative of interest in organic synthesis and medicinal chemistry research. This compound features a stereogenic center and a bromophenyl group, making it a valuable intermediate for constructing more complex chiral molecules. Chiral dihydrooxazoles of this structural class are widely employed as ligands in asymmetric catalysis . The tert-butyl group at the 4-position provides significant steric bulk, which can be crucial for inducing high enantioselectivity in metal-catalyzed reactions. The bromine atom on the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to tailor the ligand's properties. In related structural fields, the 4,5-dihydrooxazole and 4,5-dihydrothiazole core has been identified as a scaffold with notable antibacterial properties. Research on analogous compounds has demonstrated that specific derivatives can exhibit significant activity against various Gram-positive and Gram-negative bacteria, including Ralstonia solanacearum and Bacillus subtilis . The mechanism of action for these antibacterial dihydrothiazoles is suggested to involve the disruption of fatty acid synthesis in bacterial cells, leading to morphological changes such as depression and deformation of the cell wall and membrane . Handling and Storage: For optimal stability, this product should be stored sealed in a dark place under an inert atmosphere at 2-8°C . Please Note: This product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

(4S)-2-(4-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWQQWPXJJGMSW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its interactions with cytochrome P450 enzymes, pharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₂BrN₁O and features a brominated phenyl group and a tert-butyl substituent. Its structure is characterized by a dihydrooxazole ring, which is known for various biological activities. The presence of the bromine atom enhances its lipophilicity, contributing to good membrane permeability and bioavailability .

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, suggesting that this compound could influence drug-drug interactions significantly. The inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its safety profile and therapeutic potential .

Lipophilicity and Membrane Permeability

The compound's lipophilicity is evidenced by its Log P values, which indicate favorable characteristics for absorption and distribution in biological systems. Such properties are advantageous for compounds intended for therapeutic use, as they can enhance bioavailability .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

Data Table: Comparison of Biological Activities

CompoundActivity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
This compoundCYP InhibitionCYP1A2/CYP2D6N/A
Thiazole DerivativeAntimicrobialVarious BacteriaN/A
Oxazole DerivativeAnticancerMCF70.65 - 2.41
Oxazole DerivativeMetabolic StabilityCYP3A4/CYP2D6N/A

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to (S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole exhibit potential anticancer properties. For instance, studies on related oxazole derivatives have shown that they can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival .

Case Study:
A recent study demonstrated that a series of oxazole derivatives, including those with bromophenyl substitutions, were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated IC50 values in the micromolar range, suggesting significant anticancer activity .

CompoundCell LineIC50 (µM)
AMCF-712.5
BHeLa8.3
CA54915.0

Neuroprotective Effects

The neuroprotective potential of oxazole derivatives has been explored, particularly in models of neurodegenerative diseases such as Alzheimer's and ALS (Amyotrophic Lateral Sclerosis). The compound's ability to inhibit oxidative stress and inflammation is believed to contribute to its protective effects on neuronal cells .

Case Study:
In a mouse model of ALS, oxazole derivatives were found to extend survival rates significantly compared to controls. The mechanism was linked to the modulation of superoxide dismutase activity, which plays a crucial role in reducing oxidative damage in neurons .

Catalysis

This compound has been utilized as a chiral ligand in asymmetric catalysis. Its unique structure allows for high enantioselectivity in various coupling reactions, making it valuable for synthesizing complex organic molecules .

Case Study:
A study highlighted the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, achieving enantiomeric excesses greater than 90% in the synthesis of chiral amines .

Reaction TypeYield (%)Enantiomeric Excess (%)
Suzuki Coupling8592
Heck Reaction7890

Synthesis of Functionalized Molecules

The compound has been employed in the synthesis of various functionalized molecules through its reactivity under mild conditions. Its ability to undergo nucleophilic substitutions and cycloadditions makes it a versatile building block in organic synthesis .

Case Study:
In a series of experiments, this compound was used to synthesize novel heterocyclic compounds with potential biological activities. These compounds were characterized using NMR and mass spectrometry to confirm their structures .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes structurally related dihydrooxazole derivatives and their distinguishing features:

Compound Name Substituents (Position) CAS Number Structural Similarity Key Properties/Activities References
(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole 4-Bromophenyl (2), t-butyl (4) 1305322-94-4 0.93 (Reference) Not reported in provided evidence
(S)-2-(3-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole 3-Bromophenyl (2), t-butyl (4) 1291790-28-7 0.91 Likely reduced steric/electronic effects vs. para-bromo analog
(S)-2-(2-Bromophenyl)-4-methyl-4,5-dihydrooxazole 2-Bromophenyl (2), methyl (4) 154701-59-4 0.90 Smaller 4-substituent; ortho-bromo may hinder reactivity
Yanglingmycin 2-Hydroxyphenyl (2), hydroxymethyl (4) CCDC 1002189 N/A Broad-spectrum antibacterial activity
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole core with bromo/chloro substituents N/A N/A 59.5% anti-inflammatory activity (20 mg/kg)

Key Observations:

  • Substituent Position and Bulkiness: The tert-butyl group in the target compound enhances steric hindrance compared to methyl or hydroxymethyl substituents in analogs . This bulkiness may improve stability in catalytic cycles or reduce metabolic degradation in biological systems.
  • Bromine Position: The para-bromo substitution in the target compound likely provides stronger electron-withdrawing effects compared to meta- or ortho-bromo analogs, influencing reactivity in cross-coupling or coordination chemistry .
  • Biological Activity: Unlike Yanglingmycin (a dihydrooxazole with hydroxyphenyl/hydroxymethyl groups), the target compound lacks reported antimicrobial activity. However, structurally distinct oxadiazole analogs with bromophenyl groups exhibit notable anti-inflammatory properties (59.5–61.9% inhibition at 20 mg/kg) .

Vorbereitungsmethoden

Preparation of 4-Bromophenyl Precursors

The 4-bromophenyl group is typically introduced via bromination of aromatic precursors or by using commercially available 4-bromobenzaldehyde or 4-bromobenzyl compounds.

  • A relevant patent describes a solventless radical bromination of 4-tert-butyltoluene to produce brominated intermediates such as 4-tert-butylbenzylbromide and 4-tert-butylbenzalbromide, which can be hydrolyzed to yield aldehydes with high purity and yield (~80% yield, 99.5% purity). Although this patent focuses on tert-butylbenzaldehyde derivatives, similar bromination strategies can be adapted for 4-bromophenyl precursors.

Formation of the Oxazoline Ring

The oxazoline ring formation typically involves cyclization of an amide or related intermediate bearing both an amino alcohol and a carboxylic acid or derivative.

  • A robust method for synthesizing related chiral oxazoline ligands, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, involves amidation followed by cyclization. Amidation between picolinic acid and (S)-tert-leucinol produces an amide intermediate, which upon activation (e.g., conversion to a mesylate, tosylate, or chloride) undergoes cyclization to form the oxazoline ring.

  • Activation of the hydroxyl group as a chloride using thionyl chloride proved effective, yielding a bench-stable intermediate that cyclizes efficiently to the oxazoline under mild conditions.

Incorporation of the 4-Bromophenyl Group

  • The 4-bromophenyl substituent can be introduced by using 4-bromobenzoic acid or 4-bromobenzaldehyde derivatives as starting materials in the amidation step, replacing picolinic acid or similar aromatic acids.

  • Alternatively, cross-coupling methods (e.g., Suzuki or Negishi couplings) could be employed post-oxazoline formation to introduce the bromophenyl group, but direct incorporation during amidation is more straightforward and stereoselective.

Summary of a Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Preparation of 4-bromophenyl acid or aldehyde Commercial purchase or bromination of phenyl precursors High purity intermediates Bromination under solventless radical conditions
2 Amidation (S)-tert-leucinol + 4-bromobenzoic acid, coupling agents (e.g., DCC, EDC) ~90% yield (analogous systems) Formation of amide intermediate
3 Activation of hydroxyl group Thionyl chloride to form chloride intermediate Bench-stable intermediate Avoids hydrolysis, improves cyclization efficiency
4 Cyclization Intramolecular nucleophilic substitution under mild heating ~60-70% yield overall Forms (S)-2-(4-bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Research Findings and Optimization Notes

  • The amidation step is critical for stereochemical integrity; using enantiopure (S)-tert-leucinol ensures the desired (S)-configuration in the final product.

  • Activation of the hydroxyl as a chloride intermediate rather than mesylate or tosylate improves yield and stability, reducing side reactions such as hydrolysis.

  • Bromination steps to prepare 4-bromophenyl precursors require careful control of reagent ratios and reaction conditions to avoid overbromination and impurities.

  • Purification is generally achieved by silica gel chromatography, but the use of bench-stable intermediates facilitates scalable synthesis.

Q & A

Q. How can the stereochemical configuration of (S)-2-(4-bromophenyl)-4-t-butyl-4,5-dihydrooxazole be experimentally determined?

The (S)-configuration can be confirmed via single-crystal X-ray diffraction (SC-XRD). Key steps include:

  • Crystallization : Grow high-quality crystals using slow evaporation in a solvent system (e.g., ethanol/hexane).
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
  • Structure Refinement : Refine the structure using SHELXL , which applies least-squares minimization to atomic coordinates and displacement parameters. Validate the absolute configuration using Flack or Hooft parameters.
  • Software Validation : Cross-check results with WinGX for geometry analysis and ORTEP for visualization .

Q. What synthetic strategies are effective for introducing the t-butyl group into the oxazoline ring?

The t-butyl group introduces steric hindrance, requiring optimized conditions:

  • Precursor Selection : Start with t-butyl-substituted amino alcohols. For example, react 2-amino-2-methyl-1-propanol with 4-bromobenzaldehyde under Dean-Stark conditions to remove water.
  • Cyclization : Use a catalytic acid (e.g., glacial acetic acid) in refluxing toluene to promote oxazoline ring formation .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR and HPLC .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR :
    • ¹H NMR : Expect resonances for the oxazoline ring protons (δ 4.0–5.0 ppm) and t-butyl group (δ 1.2–1.4 ppm).
    • ¹³C NMR : The oxazoline carbonyl carbon appears at δ 160–170 ppm.
  • IR : The C=N stretch of the oxazoline ring is observed at ~1650 cm⁻¹ .
  • Elemental Analysis : Confirm molecular formula (C₁₃H₁₆BrNO) with ≤0.3% deviation.

Advanced Research Questions

Q. How can this compound be utilized as a chiral ligand in asymmetric catalysis?

The oxazoline ring and bromophenyl group provide a rigid, chiral environment for metal coordination:

  • Catalytic Systems :
    • Palladium Catalysis : Coordinate with Pd(II) to catalyze asymmetric allylic alkylation. Test enantioselectivity using GC-MS with a chiral column .
    • Organocatalysis : Pair with Brønsted acids (e.g., TRIP) for asymmetric Mannich reactions. Monitor ee values via polarimetry .
  • Modifications : Introduce phosphine groups (e.g., diphenylphosphino) to enhance metal-binding affinity, as seen in related organotin catalysts .

Q. How does the bromophenyl substituent influence electronic properties compared to other aryl groups?

  • Electron-Withdrawing Effect : The bromine atom reduces electron density at the oxazoline ring, increasing electrophilicity. Compare reactivity with methoxy- or methyl-substituted analogs via Hammett plots .
  • Crystallographic Impact : Bromine’s heavy atom effect enhances X-ray diffraction contrast, simplifying structure determination .

Q. How should researchers address contradictions in crystallographic data for this compound?

  • Data Validation : Use R1/wR2 values (target < 0.05) and check for twinning with SHELXL’s TWIN command .
  • Thermal Motion Analysis : Identify anisotropic displacement outliers using WinGX’s ADPsym tool .
  • Alternative Methods : If X-ray data is ambiguous, confirm configuration via vibrational circular dichroism (VCD) or computational modeling (DFT) .

Q. What computational approaches predict the compound’s reactivity in catalytic cycles?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study transition states (e.g., oxidative addition in Pd(0) systems).
  • Molecular Dynamics : Simulate ligand-metal interactions in solvent (e.g., acetonitrile) using AMBER force fields .
  • Docking Studies : Predict binding affinities with enzyme active sites (e.g., ketoreductases) for biocatalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(S)-2-(4-Bromophenyl)-4-t-butyl-4,5-dihydrooxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.